molecular formula C20H23N7O2 B10917558 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917558
M. Wt: 393.4 g/mol
InChI Key: PBLIWKXZDRHYRF-UHFFFAOYSA-N
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Description

N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various aldehydes, ketones, and nitriles, which undergo cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-6-27-8-7-16(24-27)17-9-14(18-12(3)25-29-20(18)23-17)19(28)22-11(2)15-10-21-26(5)13(15)4/h7-11H,6H2,1-5H3,(H,22,28)

InChI Key

PBLIWKXZDRHYRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=C(N(N=C4)C)C

Origin of Product

United States

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